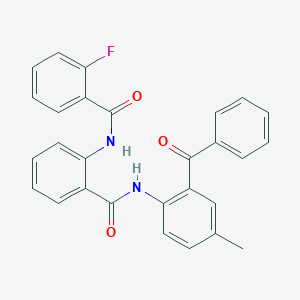

N-(2-benzoyl-4-methylphenyl)-2-(2-fluorobenzamido)benzamide

Descripción

N-(2-benzoyl-4-methylphenyl)-2-(2-fluorobenzamido)benzamide is a fluorinated benzamide derivative characterized by two distinct benzamide moieties: a 2-fluorobenzamido group and a 2-benzoyl-4-methylphenyl substituent.

Propiedades

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(2-fluorobenzoyl)amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21FN2O3/c1-18-15-16-25(22(17-18)26(32)19-9-3-2-4-10-19)31-28(34)21-12-6-8-14-24(21)30-27(33)20-11-5-7-13-23(20)29/h2-17H,1H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAERTFWNNANDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(2-fluorobenzamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 2-benzoyl-4-methylbenzoic acid.

Amidation Reaction: The 2-benzoyl-4-methylbenzoic acid is then reacted with 2-fluorobenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(2-fluorobenzamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 452.48 g/mol. Its structure features a benzamide core with fluorine and benzoyl substituents, which contribute to its unique chemical behavior.

Chemistry

N-(2-benzoyl-4-methylphenyl)-2-(2-fluorobenzamido)benzamide serves as a valuable precursor in organic synthesis. It can be utilized in the development of more complex organic molecules, particularly in the synthesis of triaryltriamides, which are known for their diverse reactivity profiles.

Synthesis Pathways:

- The compound can be synthesized via condensation reactions between amines and carboxylic acids or their derivatives. For instance, it may involve the reaction of 2-benzoyl-4-methylaniline with 2-fluorobenzoyl chloride.

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.

- Antimicrobial Properties: Preliminary studies indicate that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria. It has shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity: In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism may involve enzyme inhibition, leading to altered cellular functions and potential apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 18.8 |

| This compound | HCT116 | 29.3 |

| Analog with halogen substitution | MV4-11 | 0.94 |

| Analog with halogen substitution | K562 | 1.62 |

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications in drug development. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on various cancer cell lines, researchers found significant inhibitory effects with IC50 values indicating low micromolar potency against MCF7 and HCT116 cells. This suggests its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that the compound exhibits broad-spectrum antimicrobial activity. It was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent in clinical settings.

Mecanismo De Acción

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(2-fluorobenzamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Electronic Features

Fluorinated Benzamides

N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) :

- Substituents: 2,4-difluorophenyl and 2-fluorobenzamido.

- Structural Insights: Exhibits intermolecular hydrogen bonding (N–H···O and C–H···F) and parallel molecular stacking, contributing to its crystalline stability .

- Comparison: The target compound’s 2-fluorobenzamido group may similarly influence hydrogen bonding, while its additional benzoyl and methyl groups could enhance steric bulk and lipophilicity.

- N-(2-chloro-4-fluorophenyl)benzamide: Substituents: 2-chloro-4-fluorophenyl. Synthesis: Prepared via reactions involving benzoyl chloride and substituted anilines, similar to methods used for fluorinated benzamides .

Substituted Benzamides with Bioactive Moieties

- AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide): Substituents: 4-fluorobenzyl and morpholine. Activity: Potent gastrokinetic agent with enhanced activity due to fluorine’s electron-withdrawing effects and improved metabolic stability . Comparison: The target’s 2-fluorobenzamido group may similarly optimize binding interactions, though its lack of a morpholine ring could limit dopamine receptor avoidance, a key feature of AS-4370.

N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) :

Antimicrobial and Anticancer Agents

- 2-Azetidinone Derivatives (e.g., Compound 4): Substituents: Chlorophenyl and azetidinone. Activity: Demonstrated antimicrobial efficacy against Gram-positive bacteria and fungi, attributed to topological parameters like Balaban index (J) . Comparison: The target’s fluorine atoms may enhance membrane penetration, but its lack of azetidinone rings could limit similar activity without further modification.

Sigma Receptor-Binding Benzamides :

- Example: Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA).

- Activity: High tumor uptake in prostate cancer models due to sigma receptor affinity .

Actividad Biológica

N-(2-benzoyl-4-methylphenyl)-2-(2-fluorobenzamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C28H21FN2O3

- Molecular Weight : 452.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various signaling pathways:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This is particularly relevant in the context of drug development for diseases where enzyme dysregulation occurs.

- Receptor Modulation : It may also interact with specific receptors, influencing cellular responses and signaling cascades.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit antibacterial properties. For instance, studies have shown that certain aryl-amides can inhibit bacterial RNA polymerase, leading to their classification as potential antibacterial agents .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. The presence of the benzoyl and fluorobenzamido groups could contribute to its ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that similar compounds exhibited significant inhibition against Gram-positive bacteria, suggesting that this compound could be developed as a novel antibacterial agent .

- Cytotoxicity Assays : In vitro assays indicated that the compound showed cytotoxic effects on various cancer cell lines, with IC50 values comparable to known chemotherapeutics .

- Mechanistic Insights : Research on related compounds has revealed mechanisms involving the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Summary of Biological Activities

Q & A

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer :

pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.

Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures.

Light sensitivity : Expose to UV-A (320–400 nm) and quantify photodegradation products with HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.